

vincristine sulfate antimitotic activity cell division inhibition

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Vincristine Sulfate

CAS No.: 2068-78-2

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Molecular Mechanism of Antimitotic Activity

Vincristine sulfate is a vinca alkaloid that primarily functions as a **microtubule-disrupting agent** [1]. Its mechanism is characterized by several critical processes [1] [2] [3]:

- **Tubulin Binding:** Vincristine specifically binds to the **β -subunit of tubulin**, the protein building block of microtubules [1] [3].
- **Inhibition of Polymerization:** By binding to tubulin, vincristine **inhibits the polymerization** process, preventing the assembly of tubulin dimers into functional microtubules [1] [3].
- **Disruption of Mitotic Spindle:** During mitosis, the disrupted microtubule dynamics prevent the formation and proper function of the **mitotic spindle** [1].
- **Cell Cycle Arrest:** The failure to form a mitotic spindle causes cell cycle arrest at the **metaphase stage**, as chromosomes cannot align and segregate correctly [1] [2].
- **Induction of Apoptosis:** The prolonged metaphase arrest triggers biochemical pathways that lead to **programmed cell death**, or apoptosis [1].

Beyond its primary antimitotic role, research indicates that cellular responses to vincristine can vary, leading to other fates like **senescence** or **mitotic catastrophe**, which are influenced by the cell's genetic background, such as p53 status [4].

Experimental Data on Cellular Responses

The following table summarizes key quantitative findings from recent *in vitro* studies on vincristine's activity against various cancer cell lines.

Cell Line	IC ₅₀ (Vincristine Sulfate)	Key Observed Responses	Experimental Methods
Glioblastoma (T98G) [4]	~0.5 nM (24h exposure)	High levels of apoptosis; slow long-term cell re-growth.	MTT assay, flow cytometry (Annexin V/PI), fluorescence microscopy.
Glioblastoma (U87MG) [4]	~0.5 nM (24h exposure)	Accumulation of senescent cells; high autophagy; fast cell re-growth.	MTT assay, β-galactosidase assay, western blot, fluorescence microscopy.
Colorectal Adenocarcinoma (HT-29) [5]	15 µg/mL (as monotherapy)	Apoptosis; reduced viability.	MTT assay, flow cytometry (Annexin V-FITC/PI), RT-qPCR.
Breast Adenocarcinoma (MCF-7) [5]	20 µg/mL (as monotherapy)	Apoptosis; reduced viability.	MTT assay, flow cytometry (Annexin V-FITC/PI), RT-qPCR.
Cervical Cancer (HeLa) [6]	10 µg/mL (as monotherapy)	Apoptosis; reduced viability.	MTT assay, flow cytometry (Annexin V-FITC/PI), RT-qPCR.

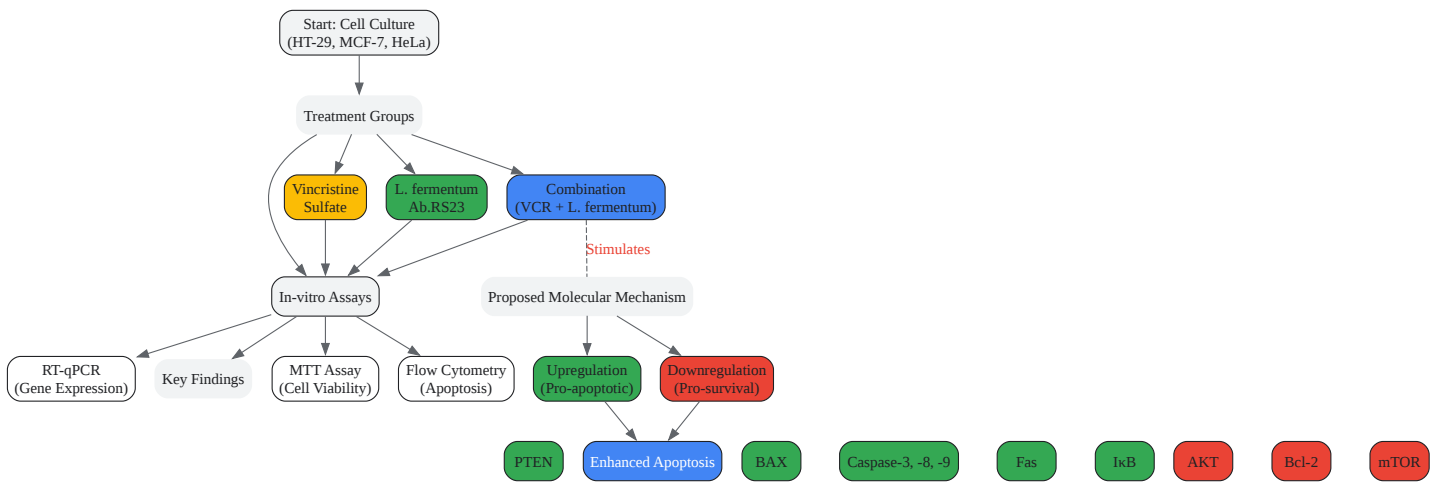
Synergistic Enhancement with Probiotics

Recent studies have explored combining vincristine with the probiotic *Lactobacillus fermentum* (strain Ab.RS23) to enhance efficacy and reduce required dosages [5] [6].

- **Dosage Reduction:** Co-treatment significantly reduced the IC₅₀ of vincristine—by **8-fold in HT-29 cells** and **13-fold in MCF-7 cells** [5]. In HeLa cells, the effective dose was reduced by **10-fold** [6].
- **Enhanced Apoptosis:** The combination therapy demonstrated a synergistic effect, leading to a more profound decrease in cell viability and a marked increase in apoptotic cell populations compared to monotherapies [5] [6].

- Molecular Mechanisms:** Gene expression analysis in HT-29 and MCF-7 cells revealed that co-treatment **upregulated pro-apoptotic genes** (e.g., *PTEN*, *BAX*, *Caspase-3*, *-8*, *-9*, *Fas*, *IκB*) and **downregulated survival-related genes** (e.g., *AKT*, *Bcl-2*, *mTOR*) [5]. This indicates a dual activation of both intrinsic and extrinsic apoptotic pathways.

The diagram below illustrates the experimental workflow and the proposed molecular mechanism of this synergistic action.



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Experimental workflow and molecular mechanism of vincristine and L. fermentum combination therapy.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the cited studies.

Cell Viability Assay (MTT) [5]

- **Purpose:** To determine the half-maximal inhibitory concentration (IC_{50}) of treatments.
- **Procedure:**
 - Seed cancer cells (e.g., HT-29, MCF-7) in 96-well plates.
 - Treat with a concentration gradient of **vincristine sulfate**, *L. fermentum* (in CFU/mL), or their combination for 24 hours. Use a transwell system for live bacterial co-culture to allow metabolite exchange without direct contact.
 - Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.
 - Measure the absorbance of the formed formazan product spectrophotometrically.
 - Calculate IC_{50} values using logarithmic regression analysis.

Apoptosis Analysis via Flow Cytometry [5] [6]

- **Purpose:** To quantify the percentage of cells undergoing apoptosis.
- **Procedure:**
 - After treatment, harvest cells and wash with cold PBS.
 - Resuspend the cell pellet in a binding buffer.
 - Stain cells with **Annexin V-FITC** and **Propidium Iodide (PI)** for 15-20 minutes in the dark.
 - Analyze stained cells using a flow cytometer within 1 hour.
 - Differentiate cell populations: viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺).

Gene Expression Analysis (RT-qPCR) [5]

- **Purpose:** To evaluate changes in the expression of genes related to apoptosis and cell survival.
- **Procedure:**
 - Extract total RNA from treated cells using a reagent like TRIzol.
 - Measure RNA concentration and purity with a spectrophotometer (e.g., NanoDrop).
 - Synthesize cDNA using a reverse transcription kit.

- Perform quantitative real-time PCR (qRT-PCR) with SYBR Green Master Mix and gene-specific primers (e.g., for *BAX*, *Bcl-2*, *Caspase-3*, *-8*, *-9*, *PTEN*, *AKT*, *mTOR*).
- Analyze data using the comparative Ct ($\Delta\Delta C_t$) method to determine relative gene expression.

Research Applications and Formulations

- **Advanced Formulations:** A liposomal formulation of vincristine, **Marqibo (vincristine sulfate liposome injection)**, is approved for specific relapsed/refractory leukemias [1] [2]. The liposomal encapsulation enhances drug delivery by increasing circulation time and targeting tumor tissues, which can allow for dose intensification and potentially improve the therapeutic index [7] [8].
- **Broader Research Implications:** The evidence that vincristine can induce multiple cell fates (apoptosis, senescence) suggests that profiling a tumor's genetic background (e.g., p53 status) could help predict its response [4]. Furthermore, combining vincristine with non-cytotoxic adjuvants like specific probiotics presents a promising strategy to enhance efficacy while mitigating dose-limiting toxicities, such as neuropathy [5] [6].

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To cite this document: Smolecule. [vincristine sulfate antimitotic activity cell division inhibition].

Smolecule, [2026]. [Online PDF]. Available at:

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